molecular formula C9H13N3O2 B176345 2-[(2-Methoxyphenyl)amino]acetohydrazide CAS No. 112255-65-9

2-[(2-Methoxyphenyl)amino]acetohydrazide

Cat. No. B176345
M. Wt: 195.22 g/mol
InChI Key: WERMOGKUCTZFCJ-UHFFFAOYSA-N
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Description

“2-[(2-Methoxyphenyl)amino]acetohydrazide” is a chemical compound with the CAS Number: 112255-65-9 . It has a molecular weight of 195.22 and its molecular formula is C9H13N3O2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for “2-[(2-Methoxyphenyl)amino]acetohydrazide” is 1S/C9H13N3O2/c1-14-8-5-3-2-4-7 (8)11-6-9 (13)12-10/h2-5,11H,6,10H2,1H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-[(2-Methoxyphenyl)amino]acetohydrazide” is a powder that is stored at room temperature . It has a molecular weight of 195.22 and its molecular formula is C9H13N3O2 .

Scientific Research Applications

Crystal Structure Analysis

The compound N′-[1-(4-Methoxyphenyl)ethylidene]acetohydrazide, a derivative of 2-[(2-Methoxyphenyl)amino]acetohydrazide, was prepared and analyzed for its molecular structure. It demonstrated normal bond lengths and angles, and in its crystal structure, adjacent molecules formed a centrosymmetric dimer through intermolecular N—H⋯O hydrogen bonding (Yu-Feng Li & F. Jian, 2008).

Synthesis of Novel Heterocyclic Compounds

2-[(2-Methoxyphenyl)amino]acetohydrazide derivatives have been synthesized for the exploration of their potential as lipase and α-glucosidase inhibitors. The studies involved comprehensive characterization of the compounds and screening for enzyme inhibition activities (O. Bekircan, S. Ülker, & E. Menteşe, 2015).

Investigation in Pharmacological Activities

Another study synthesized derivatives of 2-[(2-Methoxyphenyl)amino]acetohydrazide to test their anti-lipase, anti-α-glucosidase, and anti-mycobacterial activities. This involved a multi-step reaction process and resulted in compounds with significant potential in pharmacological applications (O. Bekircan, E. Menteşe, & Serdar Ulker, 2014).

Antioxidant and Anticancer Activities

Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, structurally related to 2-[(2-Methoxyphenyl)amino]acetohydrazide, were synthesized and analyzed for their antioxidant and anticancer activities. These compounds showed promising results in comparison to well-known antioxidants and exhibited cytotoxicity against certain cancer cell lines (I. Tumosienė et al., 2020).

Nonlinear Optical Properties

Hydrazones derived from 2-[(2-Methoxyphenyl)amino]acetohydrazide were studied for their nonlinear optical properties. These compounds demonstrated potential for applications in optical devices, like optical limiters and switches (K. Naseema et al., 2010).

Anticancer Evaluation

Another study focused on synthesizing and evaluating the anticancer potential of certain 2-[(2-Methoxyphenyl)amino]acetohydrazide derivatives. These compounds were tested against various cancer cell lines, revealing moderate activity in some instances (Salahuddin et al., 2014).

Anticonvulsant Activity

A series of new derivatives were synthesized to test their anticonvulsant activities. Some of these derivatives showed significant potential, highlighting their relevance in medicinal chemistry (B. N. P. Kumar, K. Mohana, & L. Mallesha, 2013).

Analgesic and Anti-inflammatory Activities

2-[(2-Methoxyphenyl)amino]acetohydrazide derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. Some derivatives exhibited potent effects in rodent models, suggesting their therapeutic potential (D. Dewangan et al., 2015).

N-acylhydrazones as Potential Ligands

A study synthesized N-acylhydrazones, related to 2-[(2-Methoxyphenyl)amino]acetohydrazide, to explore their potential as ligands for Cu2+. These compounds were characterized using various spectroscopic techniques and computational simulations (Dorian Polo-Cerón et al., 2021).

Cyclooxygenase Inhibitors

Indole derivatives of 2-[(2-Methoxyphenyl)amino]acetohydrazide were synthesized and evaluated for their cyclooxygenase inhibition activities. The study found significant anti-inflammatory activity in some compounds, suggesting their potential as COX inhibitors (M. A. Bhat et al., 2018).

1,3,4-Oxadiazole Derivatives for Anti-Inflammatory Studies

A series of derivatives were synthesized and evaluated for their anti-inflammatory properties. The study aimed to develop novel biologically active compounds with potential therapeutic applications (M. Somashekhar & R. Kotnal, 2019).

Safety And Hazards

The safety information for “2-[(2-Methoxyphenyl)amino]acetohydrazide” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-(2-methoxyanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-8-5-3-2-4-7(8)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERMOGKUCTZFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methoxyphenyl)amino]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Okawa, Y Aramaki, M Yamamoto… - Journal of medicinal …, 2017 - ACS Publications
A novel class of therapeutic drug candidates for heart failure, highly potent and selective GRK2 inhibitors, exhibit potentiation of β-adrenergic signaling in vitro studies. Hydrazone …
Number of citations: 48 pubs.acs.org

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